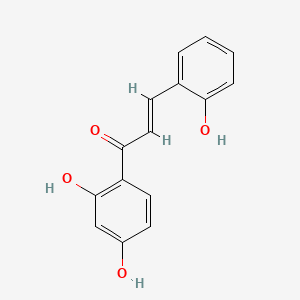

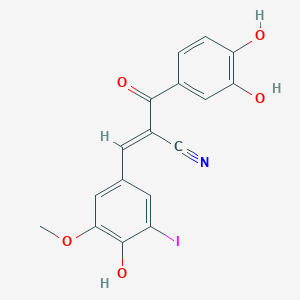

2,2',4'-三羟基查尔酮

描述

2,2',4'-Trihydroxychalcone (THC) is a flavonoid compound that has been studied for its potential therapeutic properties. THC is found in various plants, including licorice root, and has been used in traditional medicine for centuries. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of THC.

科学研究应用

Cancer Research and Therapy

2,2’,4’-Trihydroxychalcone has shown promising results in cancer research, particularly in the study of lung cancer cells. It has been observed to inhibit the proliferation, metastasis, and induce apoptosis in A549 human lung cancer cells . The compound appears to exert these effects by modulating key signaling pathways such as PI3K/AKT/NF-κB, which are crucial in cancer cell survival and spread . This suggests its potential as a therapeutic agent for lung cancer treatment.

Immunomodulation

This compound has been identified to bind directly to the ligand-binding domain of RORγt, a transcription factor essential for the differentiation of pro-inflammatory Th17 cells . By inhibiting RORγt, 2,2’,4’-Trihydroxychalcone suppresses Th17 cell differentiation and activity, which could be beneficial in treating Th17-related autoimmune disorders and organ transplant rejection .

Antidepressant Activity

Chalcones, including derivatives of 2,2’,4’-Trihydroxychalcone, have been studied for their antidepressant properties. They have been found to exhibit significant activity in reducing immobility times in animal models used for assessing antidepressant effects . This opens up avenues for developing new antidepressant medications based on chalcone structures.

Molecular Docking Studies

2,2’,4’-Trihydroxychalcone has been utilized in molecular docking studies to identify its binding affinities and interactions with various biological targets. For instance, it has been shown to interact with RORγt in Th17 cells, which plays a role in autoimmune inflammation . Such studies help in understanding the compound’s mechanism of action and therapeutic potential.

Pharmacological Research

The pharmacological properties of chalcones, including 2,2’,4’-Trihydroxychalcone, have been extensively reviewed. These compounds display a wide range of biological activities, such as antioxidant, anticancer, antimicrobial, and anti-inflammatory effects . This diversity makes them a valuable subject for pharmacological research and drug development.

Tyrosinase Inhibition

Research has indicated that 2,2’,4’-Trihydroxychalcone derivatives can act as inhibitors of tyrosinase, an enzyme involved in melanin synthesis. This property is particularly relevant in the development of treatments for conditions like hyperpigmentation .

作用机制

Target of Action

The primary target of 2,2’,4’-Trihydroxychalcone (TDC) is the Retinoid-Related Orphan Receptor Gamma T (RORγt) . RORγt is a vital transcription factor for the differentiation of pro-inflammatory Th17 cells, which play a crucial role in the inflammatory response and pathological processes mediated by Th17 cells .

Mode of Action

TDC, a natural chalcone derivative, binds directly to the ligand-binding domain (LBD) of RORγt and inhibits its transcriptional activation activity . This interaction results in the suppression of Th17 cell polarization and a decrease in the secretion of IL-17 .

Biochemical Pathways

The inhibition of RORγt by TDC affects the Th17 cell differentiation pathway . This leads to a significant reduction in the gene expression of cytokines such as IL-17a and IL-17f . The suppression of these cytokines disrupts the downstream effects of the Th17 cell differentiation pathway, thereby mitigating the inflammatory response.

Pharmacokinetics

The effectiveness of tdc in various disease models suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The administration of TDC effectively alleviates the disease development of Th17-related diseases such as experimental autoimmune encephalomyelitis (EAE), experimental colitis, and skin allograft rejection . This is achieved through the suppression of Th17 cell polarization and activity, indicating the potential of this compound in treating Th17-related autoimmune disorders and organ transplant rejection disorders .

属性

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-6-7-12(15(19)9-11)14(18)8-5-10-3-1-2-4-13(10)17/h1-9,16-17,19H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACMAADVRVVHBD-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',4'-Trihydroxychalcone | |

CAS RN |

26962-50-5 | |

| Record name | 2,4,2'-Trihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026962505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4'-Trihydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

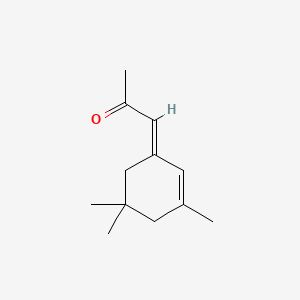

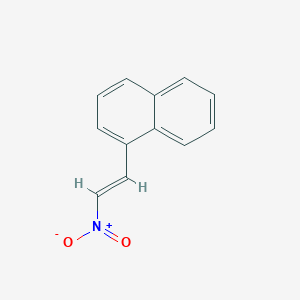

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 2,2',4'-Trihydroxychalcone (also known as isoliquiritigenin) in cancer cells?

A: Research suggests 2,2',4'-Trihydroxychalcone inhibits the PI3K/AKT/NF-κB signaling pathway. This pathway is often overactive in cancer cells, promoting survival, proliferation, and metastasis. By suppressing this pathway, 2,2',4'-Trihydroxychalcone can induce apoptosis (programmed cell death), inhibit cell proliferation and migration, and reduce the formation of vasculogenic mimicry (VM) and heterogeneous adhesion, all crucial processes in cancer progression. [, ]

Q2: How does 2,2',4'-Trihydroxychalcone affect angiogenesis in the context of cancer?

A: Studies indicate that 2,2',4'-Trihydroxychalcone can downregulate the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. [, ] VEGF promotes the formation of new blood vessels, a process essential for tumor growth and spread. By reducing VEGF levels, 2,2',4'-Trihydroxychalcone might contribute to inhibiting tumor angiogenesis and limiting its growth and spread.

Q3: Beyond cancer, what other therapeutic potential has been explored for 2,2',4'-Trihydroxychalcone?

A: 2,2',4'-Trihydroxychalcone has shown promise in models of Alzheimer's disease. It acts as a BACE1 inhibitor, reducing the production of amyloid beta peptide, a hallmark of the disease. [, ] Additionally, it demonstrates antimycobacterial activity by targeting Rv0636, a putative dehydratase enzyme involved in Mycobacterium tuberculosis fatty acid synthase II. []

Q4: Does the structure of 2,2',4'-Trihydroxychalcone provide insights into its biological activity?

A: Yes, studies investigating structure-activity relationships indicate that the presence of the 2',4'-dihydroxyl groups in the A ring of the chalcone structure contributes significantly to its inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. [] Other structural modifications, particularly around the B ring, also influence its potency and selectivity against different targets. []

Q5: Have any studies explored the effects of 2,2',4'-Trihydroxychalcone on autophagy?

A: Research has shown that 2,2',4'-Trihydroxychalcone enhances autophagy flux in HeLa and Caco-2 human cell lines. Interestingly, its mechanism of action appears to be independent of the mTOR signaling pathway, unlike some other phytochemicals with similar effects. [] This suggests a unique mode of action for this compound in modulating autophagy.

Q6: What analytical methods are typically employed to study 2,2',4'-Trihydroxychalcone?

A: Researchers have utilized various techniques including HPLC, NMR, FAB-LSIMS mass spectroscopy, and analytical TLC to characterize and monitor the degradation of 2,2',4'-Trihydroxychalcone. [] These methods are essential for understanding its stability, metabolism, and potential breakdown products in various conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)

![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)

![Methyl 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;chloride](/img/structure/B1234566.png)

![15-Hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B1234570.png)

![[N,N'-bis(2-aminoethyl)propane-1,3-diamine]copper(2+)](/img/structure/B1234574.png)